3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the chlorophenyl, methyl, pyrrolidinyl, and trifluoromethyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-chlorophenyl group: This step may involve a nucleophilic aromatic substitution reaction.
Addition of the pyrrolidinyl group: This can be done through a nucleophilic substitution reaction using pyrrolidine.
Incorporation of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Pyrrolidine, trifluoromethylating agents.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine: Lacks the trifluoromethyl group.
3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Lacks the pyrrolidinyl group.
3-(2-Chlorophenyl)-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Lacks the methyl group.
Uniqueness
The presence of all these functional groups in 3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine makes it unique. The combination of the chlorophenyl, methyl, pyrrolidinyl, and trifluoromethyl groups contributes to its distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-7-pyrrolidin-1-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N4/c1-11-10-14(25-8-4-5-9-25)26-17(23-11)15(16(24-26)18(20,21)22)12-6-2-3-7-13(12)19/h2-3,6-7,10H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOXNNLTGOEIJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C(F)(F)F)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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